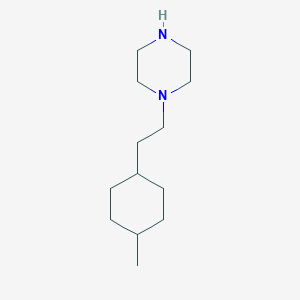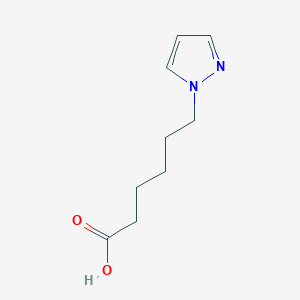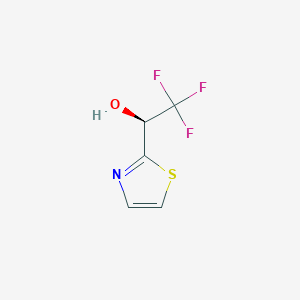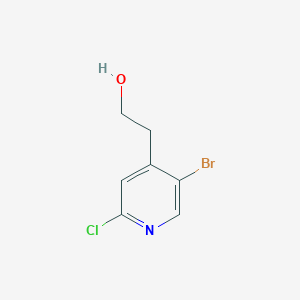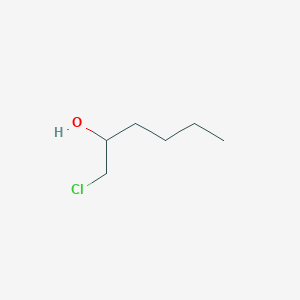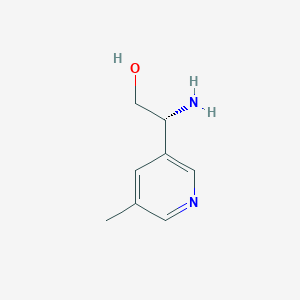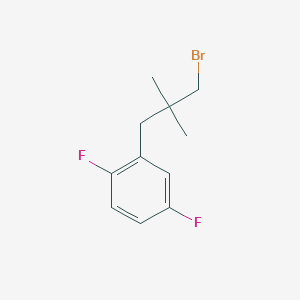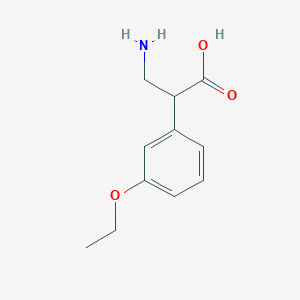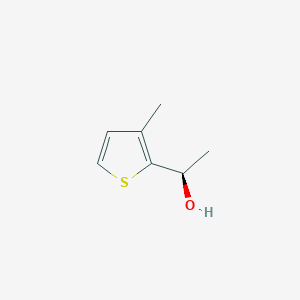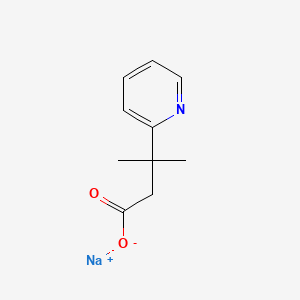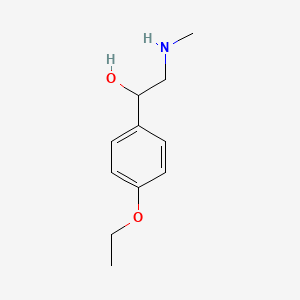![molecular formula C8H17NO2 B13602665 [4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
[4-(Dimethylamino)oxan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Dimethylamino)oxan-4-yl]methanol is an organic compound with a unique structure that includes a dimethylamino group and an oxan-4-yl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)oxan-4-yl]methanol typically involves the reaction of dimethylamine with an oxan-4-yl precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The industrial production process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[4-(Dimethylamino)oxan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(Dimethylamino)oxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of various commercial products.
Mecanismo De Acción
The mechanism of action of [4-(Dimethylamino)oxan-4-yl]methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxan-4-yl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-(Dimethylamino)oxan-4-yl]ethanol: Similar structure but with an ethanol moiety instead of methanol.
[4-(Dimethylamino)oxan-4-yl]propane: Contains a propane group, offering different chemical properties.
[4-(Dimethylamino)oxan-4-yl]butane: Features a butane group, which may affect its reactivity and applications.
Uniqueness
[4-(Dimethylamino)oxan-4-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
[4-(dimethylamino)oxan-4-yl]methanol |
InChI |
InChI=1S/C8H17NO2/c1-9(2)8(7-10)3-5-11-6-4-8/h10H,3-7H2,1-2H3 |
Clave InChI |
UBIHDYNCGKCSNZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCOCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



